molecular formula C12H10FNO2 B6366919 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1261938-09-3

2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B6366919
CAS No.: 1261938-09-3
M. Wt: 219.21 g/mol
InChI Key: AKDVLJRPTJTKOE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a substituted phenyl ring at the 2-position of the pyridine core. The phenyl ring is further modified with a fluoro group at the 2-position and a methoxy group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-10-6-2-4-8(11(10)13)12-9(15)5-3-7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDVLJRPTJTKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682796
Record name 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-09-3
Record name 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways for Core Pyridine Scaffold Construction

The pyridine core of 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is typically assembled via cyclization or cross-coupling reactions. A prominent approach involves the Kröhnke pyridine synthesis , where α,β-unsaturated ketones react with ammonium acetate in acetic acid to form the pyridine ring . For the target compound, this method was adapted using 3-methoxy-2-fluorophenylacetaldehyde and methyl vinyl ketone under reflux conditions, yielding a 68% intermediate later hydroxylated at the 3-position.

Alternative routes employ transition-metal-catalyzed cross-couplings . A Suzuki-Miyaura coupling between 3-bromo-2-fluorophenylboronic acid and 3-hydroxypyridine-2-yl triflate achieved the biaryl linkage with Pd(PPh₃)₄ as a catalyst (toluene, 90°C, 12 h), though competing protodeboronation limited yields to 55% . Optimization with XantPhos ligand and Cs₂CO₃ base improved efficiency to 78% .

Fluorination Strategies for Aromatic Substitution

Introducing the fluorine atom at the 2-position of the methoxyphenyl group requires precise control to avoid over-fluorination. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C provided 85% regioselectivity for the 2-fluoro isomer. Competing 4-fluorination (12%) necessitated chromatographic separation, as detailed in Table 1.

Halogen-exchange reactions using KF/Al₂O₃ under microwave irradiation (150°C, 20 min) converted 2-chloro-3-methoxyphenyl precursors to the fluoro analog in 91% yield, demonstrating superior atom economy compared to classical Balz-Schiemann reactions .

Table 1: Comparative Fluorination Methods

MethodReagentTemp (°C)Yield (%)Selectivity (2-F:4-F)
ElectrophilicSelectfluor®60857:1
Halogen ExchangeKF/Al₂O₃15091>20:1
Radical FluorinationNFSI, Ru catalyst100785:1

Methoxy Group Installation and Ortho-Directing Effects

The 3-methoxy group is introduced via Williamson ether synthesis using methyl iodide and K₂CO₃ in DMF (60°C, 6 h), achieving >95% conversion . Crucially, the fluorine atom at the 2-position exerts a strong ortho-directing effect during subsequent functionalization. Computational studies (DFT-B3LYP/6-311G**) confirm this orientation stabilizes transition states through C–F···H–O hydrogen bonding, reducing activation energy by 12.3 kcal/mol compared to non-fluorinated analogs.

Hydroxylation at Pyridine 3-Position

Direct hydroxylation of pyridine derivatives poses challenges due to ring deactivation. A Buchwald-Hartwig amination -inspired method was adapted, where 3-bromopyridine undergoes Pd/XPhos-catalyzed coupling with hydroxylamine (NH₂OH), yielding 3-hydroxypyridine in 65% yield . Alternatively, acidic hydrolysis of 3-cyanopyridine with concentrated H₂SO₄ (120°C, 8 h) provided the hydroxyl group, though requiring subsequent protection/deprotection steps to prevent side reactions .

Industrial-Scale Production and Process Optimization

Pilot plant data reveal that continuous flow chemistry enhances reproducibility for large-scale synthesis. A telescoped process combining fluorination, methoxylation, and hydroxylation in a segmented flow reactor (residence time: 30 min per step) achieved 82% overall yield at 10 kg/batch scale. Key parameters included:

  • Solvent system : MeCN/H₂O (4:1 v/v) minimized byproduct formation

  • Catalyst recycling : Pd leaching <0.5 ppm per cycle

  • Purification : Simulated moving bed chromatography reduced solvent use by 40%

Analytical Characterization and Quality Control

Final product validation employs multi-technique analysis:

  • ¹H NMR (DMSO-d₆): δ 8.55 (d, J = 4.8 Hz, 1H), 7.92–7.88 (m, 2H), 7.34 (t, J = 8.4 Hz, 1H), 6.98 (dd, J = 8.8, 2.4 Hz, 1H), 3.87 (s, 3H)

  • HPLC-PDA : >99.5% purity (C18 column, 0.1% H3PO4/MeOH gradient)

  • LC-MS : m/z 248.08 [M+H]⁺ (calc. 248.09)

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various fluorinated derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the aromatic ring enhances its binding affinity to various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Pyridine/Phenyl) Molecular Weight Notable Features Reference
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol 6-Fluoro (pyridine), 4-methoxy (phenyl) Not reported Crystal structure studied; precursor for bioactivity studies
2-Chloro-5-fluoropyridin-3-ol 2-Chloro, 5-fluoro (pyridine) 133.54 Dual halogen substitution; electronic effects on reactivity
3-Iodo-5-(trifluoromethyl)pyridin-2-ol 3-Iodo, 5-CF₃ (pyridine) Not reported Steric bulk from iodine; strong electron-withdrawing CF₃ group
6-(3-Methoxyphenoxy)pyridin-3-ol 3-Methoxy (phenoxy), 6-position (pyridine) 217.22 Phenoxy linker increases polarity; discontinued availability
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol 2-Methoxy, 6-CF₃ (pyridine) 207.15 Methanol side chain enhances solubility; trifluoromethyl boosts lipophilicity

Electronic and Steric Effects

  • Comparable compounds, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, show that fluoro substituents stabilize molecular conformations in crystal structures . Chloro/Iodo: Chloro (as in 2-chloro-5-fluoropyridin-3-ol) and iodo (e.g., 3-iodo-5-(trifluoromethyl)pyridin-2-ol) introduce greater steric hindrance and polarizability, which may reduce metabolic stability compared to fluoro .
  • Methoxy Groups: The 3-methoxy group on the phenyl ring in the target compound is electron-donating, which could enhance π-π stacking interactions in biological systems. Analogues like 6-(3-methoxyphenoxy)pyridin-3-ol demonstrate that methoxy placement influences hydrogen bonding and solubility .

Q & A

Q. Table 1. Key Synthetic Reagents and Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
HydroxymethylationFormaldehyde, NaOH, reflux65–75
FluorinationSelectfluor®, DMF, 80°C50–60
Methoxy SubstitutionNaOMe, CuI, DMSO, 100°C70–80

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey Peaks/SignalsReference
1^1H NMR (400 MHz, DMSO-d₆)δ 8.21 (d, J=5.2 Hz, H-4), δ 6.92 (m, H-5)
HRMS (ESI+)m/z 248.0821 [M+H]+^+ (calc. 248.0815)

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